molecular formula C9H13BrF2N2O B2974216 4-bromo-1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole CAS No. 1856032-04-6

4-bromo-1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole

Cat. No.: B2974216
CAS No.: 1856032-04-6
M. Wt: 283.117
InChI Key: FXWDTYPIKKUAEH-UHFFFAOYSA-N
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Description

4-bromo-1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a bromine atom, a difluoroethyl group, and a propoxymethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable pyrazole precursor, followed by the introduction of the difluoroethyl and propoxymethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole compounds with various functional groups.

Scientific Research Applications

4-bromo-1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethyl and propoxymethyl groups can influence the compound’s binding affinity and selectivity, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-(2,2-difluoroethyl)-1H-imidazole
  • 4-bromo-1-(2,2-difluoroethyl)-1H-imidazole-2-carbaldehyde

Uniqueness

4-bromo-1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole is unique due to the specific combination of functional groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-bromo-1-(2,2-difluoroethyl)-5-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrF2N2O/c1-2-3-15-6-8-7(10)4-13-14(8)5-9(11)12/h4,9H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWDTYPIKKUAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C(C=NN1CC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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